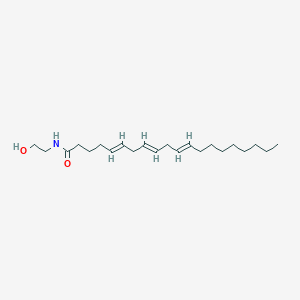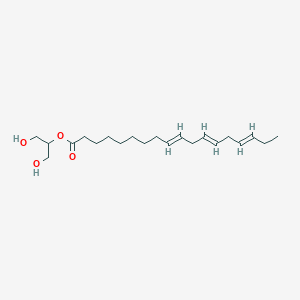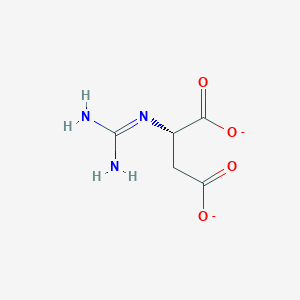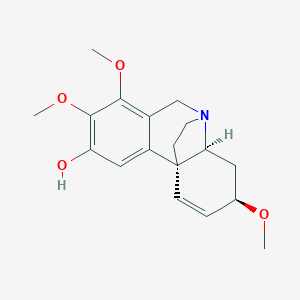
Acetaldehyde, dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde, dimethylhydrazone is an organic compound with the molecular formula C₄H₁₀N₂. It is a derivative of acetaldehyde where the carbonyl group is replaced by a dimethylhydrazone group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaldehyde, dimethylhydrazone can be synthesized through the reaction of acetaldehyde with dimethylhydrazine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of acetaldehyde with dimethylhydrazine in a controlled environment. The process ensures high yield and purity of the product, which is essential for its subsequent applications in various chemical processes.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde, dimethylhydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Produces corresponding oxides and other oxidized derivatives.
Reduction: Yields primary amines.
Substitution: Results in substituted hydrazones with various functional groups.
Scientific Research Applications
Acetaldehyde, dimethylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetaldehyde, dimethylhydrazone involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, it can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Formaldehyde, dimethylhydrazone
- Propionaldehyde, dimethylhydrazone
- Benzaldehyde, dimethylhydrazone
Uniqueness
Acetaldehyde, dimethylhydrazone is unique due to its specific reactivity and stability compared to other hydrazones. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
7422-90-4 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
N-(ethylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C4H10N2/c1-4-5-6(2)3/h4H,1-3H3 |
InChI Key |
FDWQPDLACZBQBC-UHFFFAOYSA-N |
SMILES |
CC=NN(C)C |
Isomeric SMILES |
C/C=N/N(C)C |
Canonical SMILES |
CC=NN(C)C |
| 7422-90-4 | |
Synonyms |
A 078 A-078 A078 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



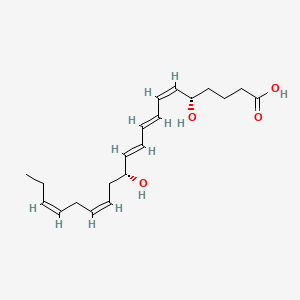
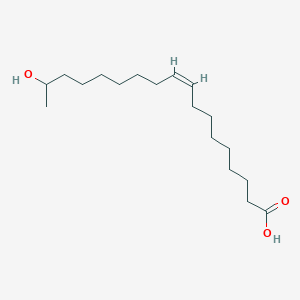




![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)
![[(E)-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1235193.png)
